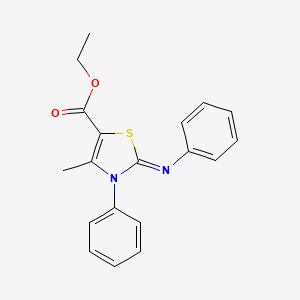

ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized dihydrothiazole derivative characterized by a phenylimino group at position 2, a methyl group at position 4, and a phenyl substituent at position 2. Its synthesis typically involves condensation reactions between β-keto esters and thiourea derivatives, though recent advancements emphasize one-pot methodologies to improve efficiency and yield .

Properties

IUPAC Name |

ethyl 4-methyl-3-phenyl-2-phenylimino-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-3-23-18(22)17-14(2)21(16-12-8-5-9-13-16)19(24-17)20-15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFGIJPBLGHZXHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced thiazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole ring positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound belongs to the 2,3-dihydro-1,3-thiazole family, which is distinguished by a five-membered ring containing sulfur and nitrogen. Key structural variations among analogues include:

Key Observations :

- Imino vs. Thioxo Groups: The phenylimino group in the target compound provides a conjugated system that may enhance π-π interactions in biological targets, whereas thioxo (C=S) analogues (e.g., ) exhibit distinct hydrogen-bonding capabilities .

- Aromatic Substituents : Phenyl groups (as in the target) versus chlorophenyl or nitrophenyl derivatives (e.g., ) modulate electronic properties and solubility. For instance, nitro groups increase polarity but may reduce bioavailability.

Key Observations :

- One-Pot Methods : The target compound and 1a demonstrate superior yields (75%) compared to multi-step syntheses (~50–65%) due to reduced intermediate handling and side reactions.

- Catalyst-Free Conditions : The absence of catalysts in the target’s synthesis minimizes contamination and simplifies purification .

Physicochemical Properties

- Solubility: The phenylimino group in the target compound likely reduces water solubility compared to amino-substituted analogues (e.g., ), which benefit from polar NH₂ groups.

Biological Activity

Ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features including a thiazole ring and phenyl groups, has been investigated for various pharmacological properties, particularly its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This thiazole derivative contains both sulfur and nitrogen atoms within its ring structure, contributing to its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a suitable candidate for medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Thiazole derivatives are known to exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of several bacterial strains and fungi, likely through disruption of microbial cell wall synthesis or interference with metabolic pathways .

- Anticancer Activity : Recent studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in human cancer cell lines with GI50 values comparable to established chemotherapeutic agents . The mechanism may involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation.

Case Studies

- Antiproliferative Activity : In a study examining the antiproliferative effects of thiazole derivatives, this compound was tested against several human cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 37 nM to 54 nM against selected cancer types .

- Antimicrobial Studies : Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar thiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | GI50 (nM) |

|---|---|---|---|

| Ethyl (2E)-4-methyl-3-phenyl... | Yes | Yes | 37 - 54 |

| 4-Methylthiazole derivative | Moderate | Moderate | 50 - 100 |

| Thiazole-based anticancer agent X | Yes | High | 30 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl (2E)-4-methyl-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-haloketones or via imine-thiazolidinone ring formation. Key factors include solvent polarity (e.g., ethanol vs. DMF), temperature (60–80°C), and catalysts (e.g., acetic acid or piperidine). For example, demonstrates that using ethanol as a solvent under reflux yields 75–89% purity, while DMF at 100°C improves solubility but may lead to side reactions . Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) are critical for purification .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?

- Methodological Answer :

- NMR : -NMR should show characteristic signals: δ 1.3–1.5 ppm (ethyl CH), δ 6.8–7.5 ppm (aromatic protons), and δ 8.1–8.3 ppm (imine proton). -NMR should confirm the thiazole ring carbons (δ 160–170 ppm) .

- FT-IR : Key absorptions include C=N (1640–1680 cm), C=O (1720 cm), and C-S (670–720 cm) .

- Elemental Analysis : Discrepancies >0.3% between calculated and observed C/H/N/S values indicate impurities. For example, reports a 0.2% deviation for nitrogen, validating purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize geometry and predict frontier molecular orbitals (HOMO-LUMO) to assess electrophilicity. Molecular docking (AutoDock Vina) against targets like α-glucosidase (PDB: 2ZE0) may reveal binding affinities. highlights that substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance binding energy by 1.5–2.0 kcal/mol .

Q. What strategies resolve contradictions in experimental data, such as inconsistent melting points or spectroscopic results?

- Methodological Answer :

- Melting Point Variability : Use differential scanning calorimetry (DSC) to distinguish polymorphs. For example, a 5°C range (e.g., 108–113°C) may indicate mixed crystalline forms .

- Spectroscopic Ambiguities : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For instance, HMBC correlations between the imine proton and thiazole C-2 confirm the (2E) configuration .

Q. How does the electronic nature of substituents (e.g., methyl, phenyl) influence the compound’s stability and reactivity in catalytic reactions?

- Methodological Answer : Electron-donating groups (e.g., methyl) increase electron density on the thiazole ring, enhancing nucleophilic reactivity. shows that substituting phenyl with 4-fluorophenyl reduces oxidation potential by 0.3 V, improving stability under acidic conditions . Kinetic studies (e.g., pseudo-first-order rate constants) can quantify these effects.

Q. What are the best practices for evaluating the pharmacological potential of this compound, including toxicity and selectivity?

- Methodological Answer :

- In Vitro Assays : Use MTT assays (IC values) on cancer cell lines (e.g., MCF-7) and non-target cells (e.g., HEK293) to assess selectivity. suggests triazole-thiazole hybrids exhibit IC values of 8–12 µM against MCF-7 .

- ADMET Prediction : SwissADME or pkCSM tools can predict bioavailability (%HIA >80%) and hepatotoxicity (CYP450 inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.